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Abstract
G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor

F1 (ADGRF1), is an orphan receptor that has emerged as a significant player in the

progression of several cancers, including prostate adenocarcinoma. This technical guide

synthesizes the current understanding of GPR110's role in prostate cancer, detailing its

expression profile, putative signaling pathways, and its impact on key tumorigenic processes

such as cell migration and invasion. This document provides researchers with a comprehensive

overview of the quantitative data, detailed experimental methodologies, and visual

representations of the signaling cascades potentially governed by GPR110, highlighting its

promise as a therapeutic target and a prognostic biomarker in prostate cancer.

Introduction
Prostate cancer remains a leading cause of cancer-related mortality in men worldwide. The

progression from localized disease to metastatic castration-resistant prostate cancer (mCRPC)

is a complex process driven by a host of genetic and signaling alterations. G-protein coupled

receptors (GPCRs) are increasingly recognized as critical mediators of prostate cancer

progression, influencing cell proliferation, survival, and metastasis. GPR110 is an orphan

GPCR, meaning its endogenous ligand is yet to be definitively identified. However, compelling

evidence points to its role as an oncogene in various malignancies.[1][2] Studies have

demonstrated its overexpression in prostate cancer, suggesting a functional role in the
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disease's advancement.[2][3] This guide provides an in-depth examination of the molecular

mechanisms and cellular consequences of GPR110 activity in the context of prostate cancer.

GPR110 Expression in Prostate Cancer
Quantitative analysis of GPR110 expression has consistently shown its upregulation in prostate

cancer tissues compared to benign prostatic hyperplasia and normal prostate tissue.[1] This

differential expression underscores its potential as a diagnostic and prognostic marker.

Quantitative Data on GPR110 Expression
Tissue/Cell Line Method Finding Reference

Prostate

Adenocarcinoma

Tissue

Immunohistochemistry

(IHC)

59% (17 of 29) of

tissue cores showed

GPR110

overexpression.

[2][3]

PC-3 (Prostate

Adenocarcinoma Cell

Line)

Quantitative PCR

(qPCR)

High expression of

GPR110.
[3]

LNCaP (Prostate

Carcinoma Cell Line)

Quantitative PCR

(qPCR)

Weakly positive for

GPR110 expression.
[3]

DU145 (Prostate

Carcinoma Cell Line)

Quantitative PCR

(qPCR)

Negative for GPR110

expression.
[3]

GPR110 Signaling Pathways in Cancer
While the definitive signaling pathway of GPR110 in prostate cancer is still under investigation,

studies in other cancers, particularly breast cancer, have provided significant insights into its

potential mechanisms of action. These findings suggest that GPR110 can couple to multiple G-

protein subtypes, initiating downstream cascades that are known to be pivotal in cancer

progression.

Putative Gαs/cAMP Signaling
In HER2+ breast cancer cells, GPR110 has been shown to co-immunoprecipitate with Gαs

subunits, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] The Gαs/cAMP
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pathway is a well-established signaling axis in prostate cancer, influencing cell proliferation and

survival.[5]

Putative GPR110-Gαs Signaling Pathway
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Click to download full resolution via product page

GPR110 activation may stimulate Gαs, leading to cAMP production.

Potential Gαq/PLC and Rho GTPase Signaling
Evidence from breast cancer studies also indicates that GPR110 can couple with Gαq proteins,

which would activate the phospholipase C (PLC) pathway.[1][4] Furthermore, GPCRs are

known regulators of Rho GTPases, which are critical for cell migration and invasion.[6][7] The

Rho GTPase family, including RhoA, Rac1, and Cdc42, orchestrates the cytoskeletal

rearrangements necessary for cell motility.[6][8] In prostate cancer, the Rho-associated kinase

(ROCK), a downstream effector of RhoA, promotes proliferation and migration.[9][10]
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Hypothesized GPR110-Rho GTPase Signaling Axis
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GPR110 may influence cell motility via Rho GTPase signaling.
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Role of GPR110 in Prostate Cancer Cell Migration
and Invasion
The metastatic cascade, a hallmark of aggressive prostate cancer, is heavily reliant on the

ability of cancer cells to migrate and invade surrounding tissues.[11] Several studies have

implicated GPR110 in promoting these processes in various cancers.[1][10] While direct

quantitative data for prostate cancer is limited, the established role of GPR110 in cell motility in

other cancers provides a strong rationale for its investigation in prostate cancer progression.

Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of

GPR110 in prostate cancer.

Immunohistochemistry (IHC) for GPR110 in Prostate
Tissue
Objective: To detect and semi-quantitatively analyze the expression and localization of GPR110

protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.

Materials:

FFPE prostate tissue sections (4-5 µm)

Xylene and graded ethanol series

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Primary antibody: Rabbit anti-GPR110

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

DAB chromogen substrate kit

Hematoxylin counterstain

Mounting medium
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Protocol:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (2 minutes), 70%

(2 minutes).

Rinse in distilled water.

Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval solution.

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

Blocking and Staining:

Wash slides with PBS.

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Wash with PBS.

Block non-specific binding with 5% normal goat serum for 1 hour.

Incubate with primary anti-GPR110 antibody overnight at 4°C.

Wash with PBS (3 x 5 minutes).

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash with PBS (3 x 5 minutes).

Detection and Counterstaining:
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Apply DAB substrate and incubate until desired stain intensity develops.

Rinse with distilled water.

Counterstain with hematoxylin.

Dehydrate through a graded ethanol series and clear in xylene.

Mounting and Analysis:

Mount coverslips using mounting medium.

Analyze staining intensity and distribution under a light microscope. Staining intensity can

be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ =

strong).
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Immunohistochemistry Workflow for GPR110
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Workflow for GPR110 detection in prostate tissue by IHC.
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Quantitative Real-Time PCR (qRT-PCR) for GPR110
mRNA
Objective: To quantify the relative expression levels of GPR110 mRNA in prostate cancer cell

lines.

Materials:

Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)

RNA extraction kit (e.g., TRIzol, RNeasy)

cDNA synthesis kit

SYBR Green or TaqMan qPCR master mix

GPR110-specific primers

Housekeeping gene primers (e.g., GAPDH, ACTB)

qPCR instrument

Protocol:

RNA Extraction:

Harvest cells and extract total RNA according to the manufacturer's protocol.

Assess RNA quality and quantity using a spectrophotometer.

cDNA Synthesis:

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

qPCR Reaction Setup:

Prepare a reaction mix containing qPCR master mix, forward and reverse primers for

GPR110 or the housekeeping gene, and cDNA template.
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Run the reaction in a qPCR instrument with the following typical cycling conditions:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Data Analysis:

Determine the cycle threshold (Ct) values for GPR110 and the housekeeping gene.

Calculate the relative expression of GPR110 using the ΔΔCt method.

Boyden Chamber (Transwell) Invasion Assay
Objective: To assess the effect of GPR110 expression on the invasive potential of prostate

cancer cells.

Materials:

Prostate cancer cells (with GPR110 knockdown or overexpression)

Boyden chamber inserts (8 µm pore size)

Matrigel

Serum-free and serum-containing cell culture medium

Cotton swabs

Crystal violet staining solution

Microscope

Protocol:
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Insert Preparation:

Thaw Matrigel on ice and dilute with cold, serum-free medium.

Coat the top of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it

to solidify at 37°C.

Cell Seeding:

Harvest and resuspend cells in serum-free medium.

Seed cells into the upper chamber of the Matrigel-coated inserts.

Invasion:

Add serum-containing medium (as a chemoattractant) to the lower chamber.

Incubate for 24-48 hours to allow for cell invasion.

Staining and Quantification:

Remove non-invading cells from the top of the insert with a cotton swab.

Fix the invading cells on the bottom of the membrane with methanol.

Stain the invading cells with crystal violet.

Count the number of stained cells in several random fields under a microscope.

Alternatively, the stain can be eluted and the absorbance measured for a more quantitative

result.
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Boyden Chamber Invasion Assay Workflow
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Workflow for assessing prostate cancer cell invasion.
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Therapeutic Implications and Future Directions
The overexpression of GPR110 in prostate cancer and its putative role in driving key oncogenic

processes make it an attractive therapeutic target.[2][3] The development of small molecule

inhibitors or monoclonal antibodies that can modulate GPR110 activity could offer a novel

therapeutic avenue for patients with advanced prostate cancer.

Future research should focus on:

Ligand Identification: Uncovering the endogenous ligand(s) for GPR110 will be crucial for a

complete understanding of its activation and signaling.

Prostate-Specific Signaling: Elucidating the precise downstream signaling pathways of

GPR110 in prostate cancer cells is a critical next step.

In Vivo Validation: Utilizing patient-derived xenograft (PDX) models to validate the role of

GPR110 in prostate cancer progression and metastasis in a more clinically relevant setting.

Clinical Correlation: Correlating GPR110 expression levels with clinical outcomes in large

patient cohorts to establish its prognostic value.

Conclusion
GPR110 is a promising, yet understudied, molecule in the landscape of prostate cancer

biology. Its consistent overexpression in tumors and its potential to drive cell migration and

invasion highlight its significance in disease progression. The data and protocols presented in

this guide provide a solid foundation for further research into the mechanisms of GPR110

action and for the development of novel therapeutic strategies targeting this orphan receptor in

prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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